Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Substitution on the Benzamide Ring
The target compound (4-methoxy substitution, para position) is regioisomeric with 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 695221-03-5, ortho substitution). Both share the molecular formula C₁₇H₁₃NO₄ and molecular weight 295.29 g/mol . In the broader 6-amidocoumarin SAR landscape, para-substituted electron-donating groups on the benzamide ring confer distinct conformational preferences at the amide linkage compared to ortho-substituted analogs. In the MAO-B inhibitor series, the 3,4-disubstituted pattern (particularly 3-Cl and 3-CF₃) proved critical for achieving sub-100 nM potency and isoform selectivity [1]. While no direct head-to-head comparison between the 4-methoxy and 2-methoxy regioisomers has been published, the para-substitution pattern positions the methoxy group distal to the amide linkage, minimizing steric clash with the coumarin ring system—a feature that ortho-substituted analogs cannot replicate. This difference is structural and permanent, making regioisomer substitution scientifically unjustified without confirmatory comparative data.
| Evidence Dimension | Regioisomeric substitution pattern (methoxy position on benzamide ring) |
|---|---|
| Target Compound Data | 4-OCH₃ (para) substitution; amide torsion unrestricted; CAS 797777-77-6 |
| Comparator Or Baseline | 2-OCH₃ (ortho) substitution; potential steric interaction with coumarin ring; CAS 695221-03-5 |
| Quantified Difference | No direct quantitative comparison available. Structural differentiation is positional: para vs. ortho substitution on the benzamide phenyl ring |
| Conditions | Structural/conformational analysis; no published comparative biological assay |
Why This Matters
Procurement of the wrong regioisomer introduces an uncharacterized variable into any biological assay, as ortho-substitution can alter amide bond geometry and target binding.
- [1] El-Damasy AK et al. Novel coumarin benzamides as potent and reversible MAO-B inhibitors. Bioorg Chem. 2023;142:106939. SAR demonstrates critical role of phenyl substituent position for potency and selectivity. View Source
